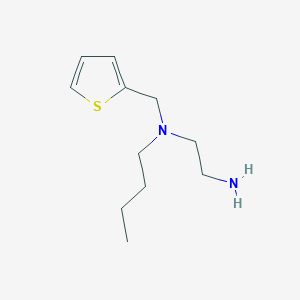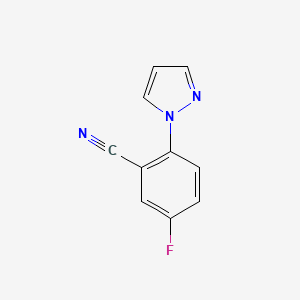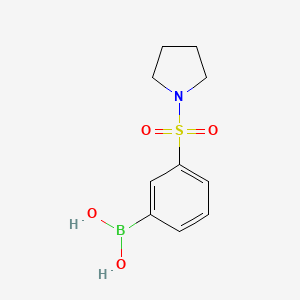
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Vue d'ensemble
Description
Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned contains a pyrrolidinylsulfonyl group attached to the phenyl ring of the boronic acid. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility .
Chemical Reactions Analysis
Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo condensation reactions with compounds containing carbonyl groups.Applications De Recherche Scientifique
Complexation and Catalysis
Boronic acids, including derivatives like “(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid”, play a crucial role in complexation with diols and alpha-hydroxy acids. This interaction is fundamental in the development of sensors for carbohydrates, as seen in the work by Hashemzadeh et al. (2020), who reported luminescent iridium(III)-boronic acid complexes as potential sensors for glucose and fructose. The study demonstrated that these complexes could form boronic acid cyclic esters with the sugars, indicating a broad applicability of boronic acids in sensing applications (Hashemzadeh et al., 2020).
Synthetic Applications
In the field of organic synthesis, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid derivatives have been involved in various coupling reactions. For instance, Spangler et al. (2015) developed a method for the α-arylation of saturated azacycles and N-methylamines via palladium(II)-catalyzed C(sp^3)-H coupling, highlighting the versatility of boronic acids in facilitating complex organic transformations (Spangler et al., 2015).
Drug Discovery and Medicinal Chemistry
Although the request was to exclude drug-related information, it's worth noting that boronic acid derivatives are significant in medicinal chemistry for their potential therapeutic applications. Their ability to interact with various biomolecules makes them valuable in the design of drug candidates, evidenced by research into their role in treating diseases such as Idiopathic Pulmonary Fibrosis and their use in the discovery of novel therapeutic agents.
Material Science and Sensing Technology
Boronic acids, including (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, are utilized in material science, particularly in the development of responsive materials and sensors. For example, Sundararaman et al. (2005) explored the synthesis of main-chain polymeric Lewis acids incorporating boronic acid groups, demonstrating their potential in sensing applications through changes in luminescence upon interaction with Lewis basic substrates (Sundararaman et al., 2005).
Environmental and Analytical Chemistry
Boronic acid derivatives also find applications in environmental and analytical chemistry. For instance, the facilitation of oil|water charge transport by boronic acid, as studied by Li et al. (2014), opens new avenues for sensing and environmental monitoring, demonstrating the compound's utility beyond traditional synthetic and medicinal applications (Li et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUXZHMXFQVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657434 | |
| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | |
CAS RN |
871329-61-2 | |
| Record name | B-[3-(1-Pyrrolidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



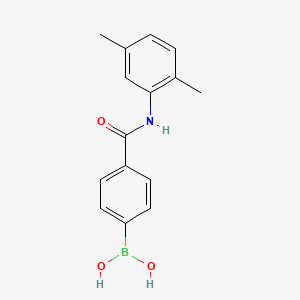
![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
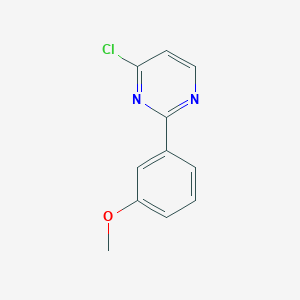
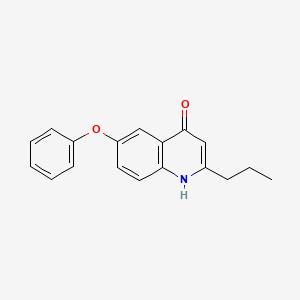
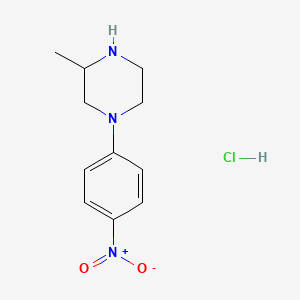

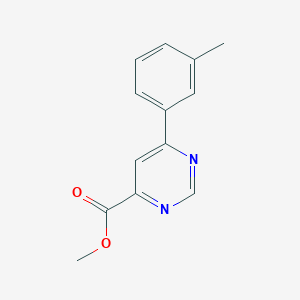
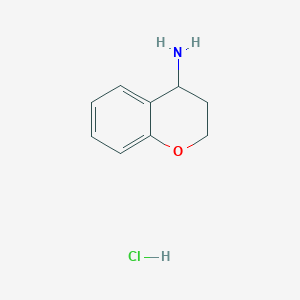
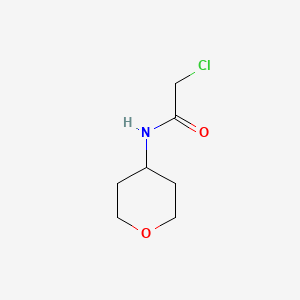
![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)
![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)
